13-(Hydroxyimino)tetracosan-12-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(Hydroxyimino)tetracosan-12-OL is a long-chain fatty alcohol derivative This compound is characterized by the presence of a hydroxyimino group at the 13th carbon and a hydroxyl group at the 12th carbon of the tetracosane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Hydroxyimino)tetracosan-12-OL typically involves multi-step organic reactions. One common method is the oxidation of tetracosanol to introduce the hydroxyimino group. This can be achieved using reagents like hydroxylamine under controlled conditions. The hydroxyl group at the 12th carbon can be introduced through selective reduction or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and reduction processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
13-(Hydroxyimino)tetracosan-12-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be further oxidized to form oxime derivatives.
Reduction: The hydroxyimino group can be reduced to an amine group under hydrogenation conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amino-tetracosane derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
13-(Hydroxyimino)tetracosan-12-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 13-(Hydroxyimino)tetracosan-12-OL involves its interaction with cellular membranes and enzymes. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The hydroxyl group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can modulate various biological processes, including inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Tetracosanol: A long-chain fatty alcohol with a hydroxyl group at the terminal carbon.
Tetracosan-1-ol: Similar structure but with the hydroxyl group at the first carbon.
Oxime derivatives of long-chain alcohols: Compounds with similar functional groups but different chain lengths.
Uniqueness
13-(Hydroxyimino)tetracosan-12-OL is unique due to the specific positioning of the hydroxyimino and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
66644-44-8 |
---|---|
Molecular Formula |
C24H49NO2 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
13-hydroxyiminotetracosan-12-ol |
InChI |
InChI=1S/C24H49NO2/c1-3-5-7-9-11-13-15-17-19-21-23(25-27)24(26)22-20-18-16-14-12-10-8-6-4-2/h24,26-27H,3-22H2,1-2H3 |
InChI Key |
QHZDJLZKONGYGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(=NO)CCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.